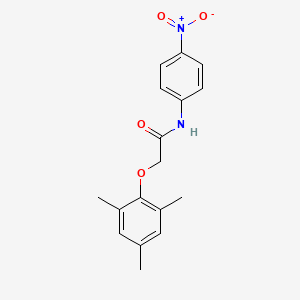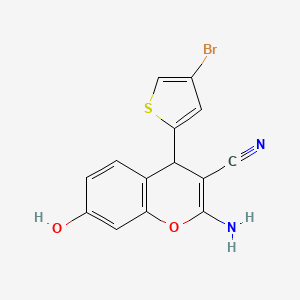![molecular formula C18H22O3 B5136824 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as Bisoprolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and heart failure. Beta-blockers work by blocking the action of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Bisoprolol is a highly selective beta-1 blocker, which means that it targets the beta-1 receptors in the heart, resulting in a decrease in heart rate and blood pressure.
Wirkmechanismus
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene works by selectively blocking the beta-1 receptors in the heart, which results in a decrease in heart rate and blood pressure. This action reduces the workload on the heart and improves its efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also increase the ejection fraction, which is a measure of the heart's pumping efficiency. 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have antioxidant effects, which can help to protect the heart from damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective beta-1 blocker, which means that it has fewer side effects than non-selective beta-blockers. Another advantage is that it has a long half-life, which allows for once-daily dosing. However, one limitation is that it is not suitable for use in animal studies due to its high selectivity for beta-1 receptors in humans.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of research is the potential use of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. Another area of research is the investigation of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene's effects on exercise performance, cognitive function, and anxiety. Additionally, there is a need for further research into the anti-inflammatory and antioxidant effects of 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, and how these effects may be beneficial in the treatment of cardiovascular diseases.
Synthesemethoden
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with 3-chloropropyl chloride to produce 1-(3-chloropropoxy)-2,3-dimethylbenzene. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to produce the final product, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively studied for its therapeutic effects in the treatment of hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. In addition, 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been studied for its effects on exercise performance, cognitive function, and anxiety.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)



![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)